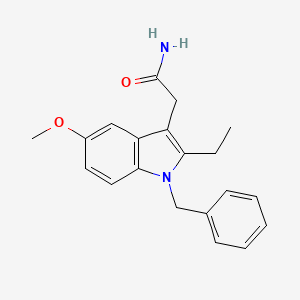![molecular formula C12H22ClNO2 B8573282 Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride](/img/structure/B8573282.png)
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride involves combining allyl 1-aminomethyl-1-cyclohexane acetate with a polar organic solvent, chloroethyl chloroformate, and an amine base or an inorganic base such as carbonate or bicarbonate. This reaction mixture is then treated with isobutyric acid to yield the desired product . The product can be further purified and converted to gabapentin enacarbil .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to its anticonvulsant properties.
Medicine: Investigated for its potential use in treating neurological disorders such as epilepsy.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to enhance the synthesis and turnover of gamma-aminobutyric acid (GABA) in select brain areas, which may contribute to its anticonvulsant effects . The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gabapentin: A structural analogue of gamma-aminobutyric acid (GABA) used as an anticonvulsant.
Pregabalin: Another GABA analogue used to treat epilepsy and neuropathic pain.
Vigabatrin: An antiepileptic drug that inhibits the breakdown of GABA.
Uniqueness
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride is unique due to its specific chemical structure, which allows for greater liposolubility and brain penetration compared to other GABA analogues. This property may enhance its efficacy in treating neurological disorders .
Eigenschaften
Molekularformel |
C12H22ClNO2 |
|---|---|
Molekulargewicht |
247.76 g/mol |
IUPAC-Name |
prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-2-8-15-11(14)9-12(10-13)6-4-3-5-7-12;/h2H,1,3-10,13H2;1H |
InChI-Schlüssel |
VVPFNAQHSGOWPD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)CC1(CCCCC1)CN.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8573207.png)




![(5-Dimethylamino-benzo[b]thiophen-2-yl)-methanol](/img/structure/B8573255.png)






